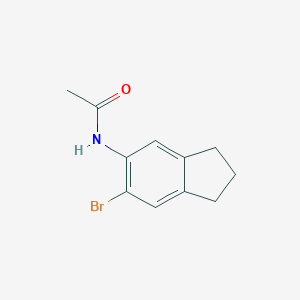

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide

概要

説明

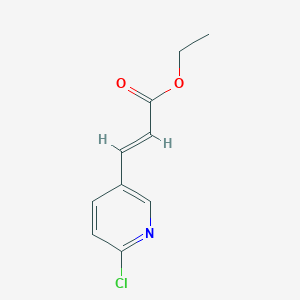

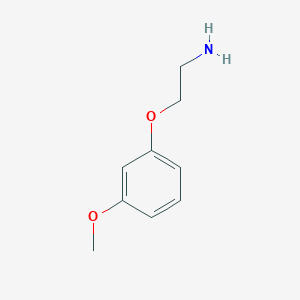

“N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide” is a chemical compound with the linear formula C11H12BrNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

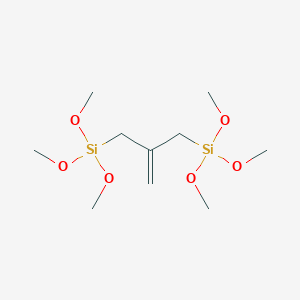

The molecular structure of “N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide” can be represented by the SMILES stringBrC1=CC2=C (CCC2)C=C1NC (C)=O . This indicates that the compound contains a bromine atom attached to an indene ring, which is further connected to an acetamide group .

科学的研究の応用

Analgesic Activity

- Evidence : A study explored the analgesic activity of related compounds, including 5-acetamido-2-hydroxy benzoic acid derivatives. These derivatives showed potential anti-nociceptive effects .

Anti-Inflammatory Potential

- Evidence : Indole derivatives (such as 5-acetamido-2-hydroxy benzoic acid) have been investigated for their clinical and biological applications. The indole scaffold is present in important synthetic drug molecules .

Thymidylate Synthase Inhibition

- Evidence : It serves as a building block in antifolate chemistry, contributing to the development of TS inhibitors .

Catalyst in Organic Synthesis

- Evidence : N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide, a related N-bromo sulfonamide, has been used as a highly efficient catalyst in organic synthesis .

Drug Design and Optimization

- Evidence : Computational studies predict better bioavailability and binding affinity of 5-acetamido-2-hydroxy benzoic acid derivatives with COX-2 receptors .

Structural Building Block

特性

IUPAC Name |

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-7(14)13-11-6-9-4-2-3-8(9)5-10(11)12/h5-6H,2-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZWXNUSLPNWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C2CCCC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439316 | |

| Record name | 5-acetamido-6-bromoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide | |

CAS RN |

157701-33-2 | |

| Record name | 5-acetamido-6-bromoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the role of 5-acetamido-6-bromoindan in the synthesis of thymidylate synthase inhibitors?

A1: 5-Acetamido-6-bromoindan serves as a crucial starting material in the multi-step synthesis of compound 3 (4-[N-(6RS)-2-methyl-4-oxo-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-6-yl]-N-(prop-2-ynyl)amino]benzoic acid), a key intermediate for potent TS inhibitors. The synthesis involves a reductive amination reaction between 5-acetamido-6-bromoindan and tert-butyl 4-aminobenzoate. This reaction forms the C6-N10 bond, which is essential for constructing the cyclopenta[g]quinazolinone ring system found in the final TS inhibitor. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Aluminum, hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-kappaO)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato]-](/img/structure/B136454.png)